(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride
Overview
Description
“(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12ClF2NO2 . Its average mass is 251.658 Da and its monoisotopic mass is 251.052460 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanoic acid backbone with an amino group at the 3rd carbon and a 3,4-difluorophenyl group also at the 3rd carbon .Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.66 g/mol . More detailed physical and chemical properties are not available in my current data sources.Scientific Research Applications
Synthesis and Analysis
The synthesis of 3,4-disubstituted 4-aminobutanoic acids, including derivatives like "(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride," has been explored due to their pharmacological potential. These compounds are synthesized via acid hydrolysis of oxopyrrolidinecarboxylic acids, a method that ensures direct preparation of targeted γ-aminobutyric acid hydrochlorides in satisfactory yields. This synthesis process is highlighted for its simplicity and efficiency, making these compounds accessible for further pharmacological and structural analyses (Vasil'eva et al., 2016).
Spectroscopic and Structural Investigations
Research on derivatives of 4-amino-3(4-chlorophenyl) butanoic acid, a compound structurally related to "(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride," has provided insights into their molecular structure and vibrational spectra. These investigations utilize spectroscopic methods such as Fourier transform infrared (FT-IR) and Raman spectroscopy to elucidate the molecular characteristics, offering a foundation for understanding the electronic and optical properties of these compounds. Such studies are crucial for assessing the reactivity and potential applications of these compounds in pharmaceuticals (Muthu & Paulraj, 2012).
Potential Pharmaceutical Relevance
The study of 4-amino-3(4-chlorophenyl) butanoic acid and its derivatives, which are chemically akin to "(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride," has also extended to their pharmacological implications. Molecular docking and vibrational studies suggest these compounds have good biological activities, potentially inhibiting Placenta growth factor (PIGF-1). This indicates a promising avenue for pharmaceutical applications, particularly in developing treatments targeting specific biological pathways (Vanasundari et al., 2018).
properties
IUPAC Name |
(3S)-3-amino-3-(3,4-difluorophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-10(13,5-9(14)15)6-2-3-7(11)8(12)4-6;/h2-4H,5,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVOAJRLSYRPAG-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC(=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(C1=CC(=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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